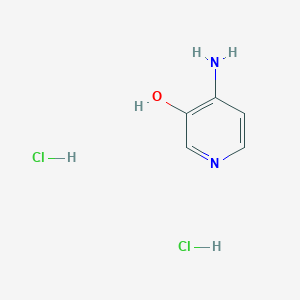![molecular formula C18H11F4N3O3 B2682087 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 887899-23-2](/img/no-structure.png)
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biological molecules, such as the nucleobases cytosine, thymine, and uracil found in DNA and RNA . The compound also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to modulate the properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography . The compound contains several functional groups that could participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which could influence its solid-state structure.Chemical Reactions Analysis
Trifluoromethylphenyl groups can undergo various reactions, such as alkylation . The pyrimidine ring is also a reactive moiety that can participate in a variety of chemical transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability . The compound’s melting point, boiling point, and other physical properties could be predicted using computational methods .Scientific Research Applications
- Tiflorex and Toltrazuril are examples of pharmaceuticals containing the trifluoromethylthio (CF3S) group. This group enhances lipophilicity, allowing molecules to cross lipid membranes more effectively. Additionally, CF3S-containing compounds tend to be stable under acidic conditions, making them valuable for drug design .
- Under visible light irradiation, trifluoromethyl phenyl sulfone can undergo an intra-molecular single electron transfer (SET) reaction, enabling the S-trifluoromethylation of thiophenols. Similar reactions occur with perfluoroalkyl phenyl sulfones .
- The compound’s vinylboronic acid analog, trans-2-4-(Trifluoromethyl)phenyl vinylboronic acid , serves as a reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions .
- The trifluoromethyl group appears in certain analgesic compounds. For instance, it is part of the structure of 4-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-2-one , which exhibits analgesic properties .
Medicinal Chemistry and Drug Development
Organic Synthesis and Fluoroalkylation
Cross-Coupling Reactions
Analgesic Potential and Neurotransmitter Modulation
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoroaniline with trifluoromethylbenzoyl chloride to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Starting Materials": [ "4-fluoroaniline", "trifluoromethylbenzoyl chloride", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide.", "Step 2: 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS RN |
887899-23-2 |
Product Name |
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
Molecular Formula |
C18H11F4N3O3 |
Molecular Weight |
393.298 |
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H11F4N3O3/c19-11-4-6-13(7-5-11)25-16(27)14(9-23-17(25)28)15(26)24-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,28)(H,24,26) |
InChI Key |
DRTMKNXGNSWRRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



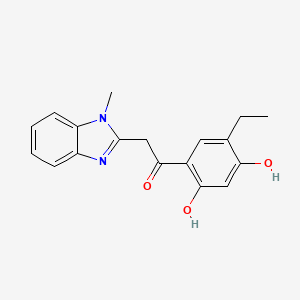
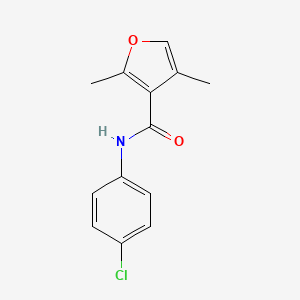
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)
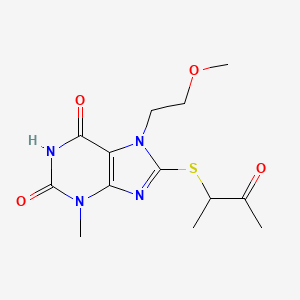

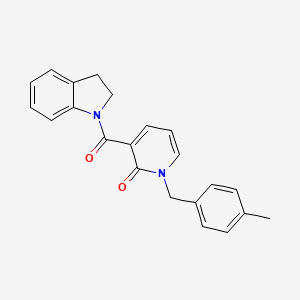
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)
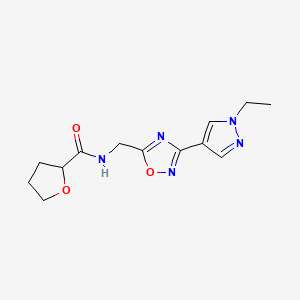
![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
